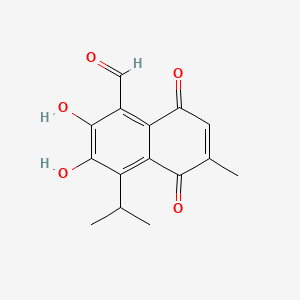

![molecular formula C24H27NO8 B13833037 5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)

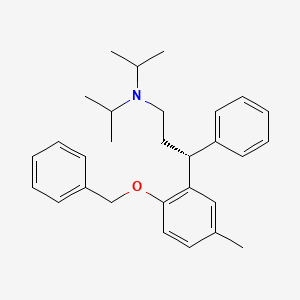

5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Medermycin is a unique member of the pyranonaphthoquinone family of antibiotics. It contains a β-C-glycoside linkage to an aminosugar, D-angolosamine, and was originally isolated from Streptomyces species K73 by Takano et al. in 1976 . Medermycin has been found to possess antibacterial, antifungal, and cytotoxic activities .

Méthodes De Préparation

Medermycin is produced by culturing Streptomyces species at 28°C with aeration and agitation in a medium containing starch, peptone, meat extract, dry yeast, and sodium chloride . The cultured broth is filtered and the filtrate is passed through a column of non-ionic resin, Amberlite XAD II. Medermycin is adsorbed to the resin and eluted with 70% aqueous acetone. The eluate is then evaporated, and the residue is extracted with chloroform and ethyl acetate. The final product is obtained through lyophilization and chromatography on phosphonomethyl cellulose .

Analyse Des Réactions Chimiques

Medermycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form chimeric natural products through nonenzymatic steps such as cycloaddition, condensation, and esterification . Common reagents used in these reactions include chloroform, ethyl acetate, and acetone . Major products formed from these reactions include chimeric medermycin-type natural products with unusual polycyclic skeletons .

Applications De Recherche Scientifique

Medermycin has a wide range of scientific research applications. It has been identified as a potent antibiotic, specifically active against Gram-positive bacteria . It also exhibits antiproliferative effects against cancer cells, such as HCT-116, with significant inhibitory concentrations . Additionally, medermycin has been shown to inhibit TNFα-promoted inflammatory reactions in human synovial fibroblasts, making it a potential candidate for anti-inflammatory therapies .

Mécanisme D'action

Medermycin exerts its effects by targeting bacterial protein synthesis. It inhibits the growth of bacteria by binding to the 50S ribosomal subunit, preventing peptide bond formation and translocation during protein synthesis . This mechanism is similar to that of other macrolide antibiotics, which also target the 50S ribosomal subunit .

Comparaison Avec Des Composés Similaires

Medermycin is structurally similar to other antibiotics such as kalafungin and ligustrone B, which are also DNA intercalators . medermycin is unique due to its β-C-glycoside linkage to D-angolosamine and its ability to form chimeric natural products with unusual polycyclic skeletons . Other similar compounds include chimedermycins L and M, and sekgranaticin B, which also exhibit potent antibacterial activity .

Propriétés

Formule moléculaire |

C24H27NO8 |

|---|---|

Poids moléculaire |

457.5 g/mol |

Nom IUPAC |

5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |

InChI |

InChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3/t9?,10-,13+,14-,15?,20-,24?/m1/s1 |

Clé InChI |

NYJGMJFBEVSQNN-UABNFPLYSA-N |

SMILES isomérique |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |

SMILES canonique |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-](/img/structure/B13832961.png)

![5-O-[(3R)-1-benzylpyrrolidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B13832972.png)

![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)

![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)

![tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13833031.png)

![2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)